1-Cyclopropyl-1-phenylethanol

Description

The exact mass of the compound 1-Cyclopropyl-1-phenylethanol is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 77105. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality 1-Cyclopropyl-1-phenylethanol suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-Cyclopropyl-1-phenylethanol including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

1-cyclopropyl-1-phenylethanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H14O/c1-11(12,10-7-8-10)9-5-3-2-4-6-9/h2-6,10,12H,7-8H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ODESSVLMCLJHHD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C1CC1)(C2=CC=CC=C2)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H14O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

162.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

5558-04-3 | |

| Record name | α-Cyclopropyl-α-methylbenzenemethanol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=5558-04-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | alpha-Cyclopropyl-alpha-methylbenzyl alcohol | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005558043 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 5558-04-3 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=77105 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | α-cyclopropyl-α-methylbenzyl alcohol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.024.476 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-Depth Technical Guide to the Physical and Chemical Properties of 1-Cyclopropyl-1-phenylethanol

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-Cyclopropyl-1-phenylethanol is a tertiary alcohol characterized by the presence of a cyclopropyl ring and a phenyl group attached to the same carbon atom bearing the hydroxyl group. This unique structural combination imparts specific physical and chemical properties that make it a molecule of interest in organic synthesis and medicinal chemistry. The strained cyclopropyl ring and the aromatic phenyl group influence the compound's reactivity, polarity, and potential biological activity. This guide provides a comprehensive overview of the known physical properties, synthetic methodologies, and spectroscopic characterization of 1-cyclopropyl-1-phenylethanol, serving as a valuable resource for professionals in the chemical and pharmaceutical sciences.

Molecular Structure and Properties

The structural and electronic characteristics of 1-cyclopropyl-1-phenylethanol are foundational to understanding its behavior.

Molecular Formula and Weight

The molecular formula of 1-cyclopropyl-1-phenylethanol is C₁₁H₁₄O, and its calculated molecular weight is 162.23 g/mol .[1][2]

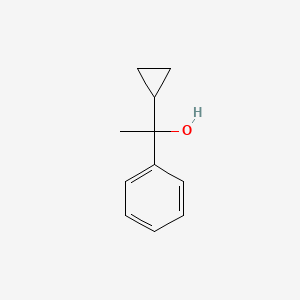

Structural Diagram

The molecular structure of 1-cyclopropyl-1-phenylethanol is depicted below, illustrating the spatial arrangement of the cyclopropyl, phenyl, and hydroxyl groups around the central tertiary carbon atom.

Caption: Molecular structure of 1-cyclopropyl-1-phenylethanol.

Physicochemical Properties

A summary of the key physical and chemical properties of 1-cyclopropyl-1-phenylethanol is presented in the table below. It is important to note that while some experimental data is available, other values are based on computational predictions or data from structurally similar compounds.

| Property | Value | Source |

| Molecular Formula | C₁₁H₁₄O | [1][2] |

| Molecular Weight | 162.23 g/mol | [1][2] |

| Physical Form | Liquid | |

| Boiling Point | 241-242 °C | |

| Melting Point | Not available | |

| Density | 1.060 g/mL | [3] |

| Refractive Index | 1.536 | |

| Solubility | Soluble in most organic solvents. Limited solubility in water is expected based on its structure and the properties of analogous compounds like 1-phenylethanol.[4][5] | |

| Topological Polar Surface Area | 20.2 Ų | [1] |

| Rotatable Bond Count | 2 | [1] |

Synthesis of 1-Cyclopropyl-1-phenylethanol

The most common and direct method for the synthesis of 1-cyclopropyl-1-phenylethanol is the Grignard reaction. This powerful carbon-carbon bond-forming reaction involves the nucleophilic addition of a Grignard reagent to a carbonyl compound.[6][7]

Reaction Pathway

The synthesis is typically achieved by reacting cyclopropyl phenyl ketone with a methyl Grignard reagent, such as methylmagnesium bromide or methylmagnesium iodide.

Caption: General workflow for the Grignard synthesis of 1-cyclopropyl-1-phenylethanol.

Experimental Protocol

The following is a generalized, step-by-step methodology for the synthesis of 1-cyclopropyl-1-phenylethanol based on standard Grignard reaction procedures.[6][7]

Materials:

-

Cyclopropyl phenyl ketone

-

Methylmagnesium bromide (solution in diethyl ether or THF)

-

Anhydrous diethyl ether or tetrahydrofuran (THF)

-

Saturated aqueous ammonium chloride (NH₄Cl) solution

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

-

Round-bottom flask, dropping funnel, condenser, and magnetic stirrer

-

Inert atmosphere (nitrogen or argon)

Procedure:

-

Reaction Setup: Assemble a dry, three-necked round-bottom flask equipped with a dropping funnel, a condenser, and a nitrogen or argon inlet. The entire apparatus should be flame-dried or oven-dried to ensure anhydrous conditions.

-

Addition of Reactants: Place a solution of cyclopropyl phenyl ketone in anhydrous diethyl ether or THF in the flask. Cool the flask in an ice bath.

-

Grignard Addition: Add the methylmagnesium bromide solution dropwise from the dropping funnel to the stirred solution of the ketone. The rate of addition should be controlled to maintain a gentle reflux.

-

Reaction Completion: After the addition is complete, allow the reaction mixture to stir at room temperature for a specified period to ensure the reaction goes to completion.

-

Quenching: Cool the reaction mixture in an ice bath and slowly add a saturated aqueous solution of ammonium chloride to quench the reaction and hydrolyze the magnesium alkoxide intermediate.

-

Extraction: Transfer the mixture to a separatory funnel. Separate the organic layer, and extract the aqueous layer with diethyl ether or THF.

-

Washing and Drying: Combine the organic extracts and wash with brine. Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.

-

Purification: Filter off the drying agent and remove the solvent under reduced pressure. The crude product can be purified by vacuum distillation or column chromatography.

Spectroscopic Characterization

Spectroscopic analysis is essential for the structural elucidation and purity assessment of 1-cyclopropyl-1-phenylethanol.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the aromatic protons of the phenyl group, the methyl protons, and the protons of the cyclopropyl ring. The hydroxyl proton will appear as a singlet, the position of which can vary depending on the solvent and concentration.

-

¹³C NMR: The carbon NMR spectrum will display distinct signals for the carbons of the phenyl ring, the methyl group, the cyclopropyl ring, and the quaternary carbon attached to the hydroxyl group.

Infrared (IR) Spectroscopy

The IR spectrum of 1-cyclopropyl-1-phenylethanol would be characterized by a broad absorption band in the region of 3200-3600 cm⁻¹ due to the O-H stretching of the alcohol. Other significant peaks would include C-H stretching vibrations for the aromatic and aliphatic components, and C=C stretching bands for the phenyl ring.

Mass Spectrometry (MS)

Mass spectrometry will provide information about the molecular weight and fragmentation pattern of the molecule. The molecular ion peak (M⁺) would be expected at m/z = 162. The fragmentation pattern would likely involve the loss of a methyl group, a cyclopropyl group, or a water molecule.

Safety and Handling

While specific toxicity data for 1-cyclopropyl-1-phenylethanol is limited, it should be handled with the care appropriate for a laboratory chemical. Based on its structure and the safety information for analogous compounds like 1-phenylethanol, the following precautions are recommended.[8]

-

Hazard Statements: May be harmful if swallowed (H302).

-

Precautionary Statements:

-

Wear protective gloves/protective clothing/eye protection/face protection (P280).

-

IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing (P305+P351+P338).

-

-

Handling: Use in a well-ventilated area, preferably in a fume hood. Avoid contact with skin, eyes, and clothing.

-

Storage: Store in a tightly closed container in a cool, dry place away from incompatible materials such as strong oxidizing agents.

Conclusion

1-Cyclopropyl-1-phenylethanol is a valuable tertiary alcohol with potential applications in various fields of chemical synthesis. Its preparation via the Grignard reaction is a standard and efficient method. This technical guide has provided a detailed overview of its physical properties, a representative synthetic protocol, and the expected spectroscopic characteristics. The information compiled herein serves as a foundational resource for researchers and professionals working with this compound, enabling a better understanding of its properties and facilitating its use in further research and development.

References

-

Royal Society of Chemistry. (n.d.). Supporting Information. Retrieved from [Link]

-

NIST. (n.d.). Cyclopropyl phenylmethanol. NIST Chemistry WebBook. Retrieved from [Link]

-

NIST. (n.d.). Cyclopropyl phenylmethanol. NIST Chemistry WebBook. Retrieved from [Link]

-

Bunnelle, W. H., Meyer, L. A., & Glaser, R. E. (n.d.). Synthesis of 1-Phenylethanol: A Grignard Reaction. Retrieved from [Link]

-

Bunnelle, W. H., Meyer, L. A., & Glaser, R. E. (n.d.). Synthesis of 1-Phenylethanol: A Grignard Reaction. Retrieved from [Link]

-

NP-MRD. (n.d.). 13C NMR Spectrum (1D, 252 MHz, D2O, predicted) (NP0000545). Retrieved from [Link]

-

Organic Syntheses. (n.d.). Procedure. Retrieved from [Link]

-

Human Metabolome Database. (n.d.). 1H NMR Spectrum (1D, 90 MHz, CDCl3, experimental) (HMDB0033944). Retrieved from [Link]

-

Stenutz. (n.d.). 1-cyclopropyl-1-phenylethanol. Retrieved from [Link]

-

SpectraBase. (n.d.). 2-Cyclopropyl-1-phenylethanol. Retrieved from [Link]

-

Royal Society of Chemistry. (n.d.). Electronic Supplementary Information. Retrieved from [Link]

-

Human Metabolome Database. (n.d.). 13C NMR Spectrum (1D, D2O, experimental) (HMDB0033944). Retrieved from [Link]

-

PubChem. (n.d.). alpha-Cyclopropyl-alpha-methylbenzenemethanol. Retrieved from [Link]

-

PubChem. (n.d.). 1-Phenylethanol, (R)-. Retrieved from [Link]

-

ScienceDirect. (n.d.). 1-Phenylethanol. Retrieved from [Link]

-

NIST. (n.d.). Cyclopropanemethanol, 1-phenyl-. NIST Chemistry WebBook. Retrieved from [Link]

-

PubChem. (n.d.). 1-Phenylethanol. Retrieved from [Link]

-

Wikipedia. (n.d.). 1-Phenylethanol. Retrieved from [Link]

-

FooDB. (n.d.). Showing Compound 1-Phenylethanol (FDB010561). Retrieved from [Link]

-

University of California, Riverside. (n.d.). Grignard Reaction: Synthesis of Triphenylmethanol. Retrieved from [Link]

-

Solubility of Things. (n.d.). 1-Phenylethanol. Retrieved from [Link]

-

SpectraBase. (n.d.). (S)-(-)-1-Phenylethanol - Optional[FTIR] - Spectrum. Retrieved from [Link]

-

Chemsrc. (n.d.). 1-Cyclopropyl-2-phenylethanol. Retrieved from [Link]

Sources

- 1. Page loading... [guidechem.com]

- 2. alpha-Cyclopropyl-alpha-methylbenzenemethanol | C11H14O | CID 98105 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. 1-Cyclopropylethanol | C5H10O | CID 79104 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. grokipedia.com [grokipedia.com]

- 5. solubilityofthings.com [solubilityofthings.com]

- 6. glaserr.missouri.edu [glaserr.missouri.edu]

- 7. glaserr.missouri.edu [glaserr.missouri.edu]

- 8. fishersci.com [fishersci.com]

Introduction: Unveiling a Structurally Unique Tertiary Alcohol

An In-depth Technical Guide to the Chemical Structure and Bonding of 1-Cyclopropyl-1-phenylethanol

For Researchers, Scientists, and Drug Development Professionals

1-Cyclopropyl-1-phenylethanol stands as a molecule of significant interest at the confluence of synthetic chemistry and pharmaceutical sciences. Its architecture, featuring a strained cyclopropyl ring, an aromatic phenyl group, and a tertiary alcohol, creates a unique stereoelectronic profile. The cyclopropyl moiety, in particular, is not merely an alkyl substituent; its inherent ring strain and unusual bonding characteristics impart properties that are highly sought after in modern drug design.[1][2] This guide provides a detailed exploration of the structure, bonding, synthesis, and spectroscopic properties of 1-cyclopropyl-1-phenylethanol, offering a foundational understanding for its application in research and development.

Part 1: Molecular Architecture and Stereochemistry

The fundamental identity of 1-cyclopropyl-1-phenylethanol is captured in its structural and physical properties. It is a chiral molecule, with the stereocenter located at the tertiary carbinol carbon (C1). This chirality is a critical consideration in drug development, where enantiomers often exhibit different pharmacological activities.

| Property | Value | Source |

| IUPAC Name | 1-cyclopropyl-1-phenylethanol | [3] |

| CAS Number | 5558-04-3 | [3][4] |

| Molecular Formula | C₁₁H₁₄O | [3][4] |

| Molecular Weight | 162.23 g/mol | [3] |

| Topological Polar Surface Area | 20.2 Ų | [3][4] |

| Rotatable Bond Count | 2 | [4] |

| Boiling Point | 241-242°C | [5] |

| Density | 1.06 g/cm³ | [5] |

The molecule's three-dimensional structure is defined by the tetrahedral geometry of the central carbon atom, which is bonded to a methyl group, a hydroxyl group, a phenyl ring, and a cyclopropyl ring. The free rotation around the single bonds connecting the rings to the central carbon allows for various conformations, though steric hindrance will favor certain spatial arrangements.

Caption: 2D structure of 1-cyclopropyl-1-phenylethanol.

Part 2: A Deep Dive into Chemical Bonding

The electronic properties and reactivity of 1-cyclopropyl-1-phenylethanol are a direct consequence of its unique bonding arrangement, particularly within the highly strained cyclopropyl ring.

The Enigmatic Cyclopropyl Ring

The three-membered cyclopropyl ring is characterized by significant angle strain, with internal C-C-C bond angles of 60° instead of the ideal 109.5° for sp³ hybridized carbons.[6] This strain fundamentally alters the nature of the C-C bonds. Two primary models describe this phenomenon:

-

Coulson-Moffitt (Bent Bond) Model: This model proposes that the C-C sigma bonds are formed by the overlap of sp-hybrid orbitals that are not aligned directly between the nuclei.[6] This creates "bent" or "banana" bonds, which possess a degree of π-character.[6]

-

Walsh Orbital Model: This alternative model describes the bonding in terms of a basis set of molecular orbitals. It suggests that the cyclopropyl group has a high-lying HOMO (Highest Occupied Molecular Orbital) that is π-like in character, enabling it to interact with adjacent π-systems and p-orbitals.[6]

Regardless of the model, the consensus is that the cyclopropyl ring's C-C bonds have enhanced p-character, making the group a good electron donor through hyperconjugation.[6][7] This electronic feature is crucial, as it can stabilize adjacent carbocations, a key factor in the reactivity of 1-cyclopropyl-1-phenylethanol.

Interplay of Functional Groups

The overall electronic nature of the molecule is a composite of its three key components:

-

Cyclopropyl Group: As discussed, this group acts as an electron donor, capable of stabilizing positive charge on the adjacent carbinol carbon.[8]

-

Phenyl Group: The aromatic ring is a delocalized π-system. Depending on the reaction, it can act as an electron-withdrawing group via induction or participate in resonance stabilization.

-

Hydroxyl Group: The polar O-H bond makes the molecule a hydrogen bond donor and acceptor. The oxygen's lone pairs also contribute to the electronic environment of the carbinol carbon.

The proximity of the electron-donating cyclopropyl group and the phenyl ring to the tertiary alcohol function creates a rich chemical landscape, influencing everything from reaction mechanisms to binding interactions with biological targets.

Part 3: Synthesis and Experimental Protocols

The most direct and common method for synthesizing 1-cyclopropyl-1-phenylethanol is the Grignard reaction, which involves the nucleophilic addition of a cyclopropyl organometallic reagent to a ketone.

Workflow: Grignard Synthesis

Caption: Grignard synthesis workflow for 1-cyclopropyl-1-phenylethanol.

Detailed Experimental Protocol

Objective: To synthesize 1-cyclopropyl-1-phenylethanol from acetophenone.

Materials:

-

Acetophenone

-

Cyclopropylmagnesium bromide (solution in THF)

-

Anhydrous tetrahydrofuran (THF)

-

Saturated aqueous ammonium chloride (NH₄Cl) solution

-

Ethyl acetate

-

Anhydrous magnesium sulfate (MgSO₄)

-

Silica gel for column chromatography

Procedure:

-

Reaction Setup: A round-bottom flask is flame-dried and allowed to cool under an inert atmosphere (e.g., nitrogen or argon). Acetophenone (1.0 eq) is dissolved in anhydrous THF.

-

Grignard Addition: The solution is cooled to 0°C in an ice bath. Cyclopropylmagnesium bromide solution (1.1 eq) is added slowly (dropwise) via a syringe or dropping funnel.

-

Reaction Progression: After the addition is complete, the reaction mixture is allowed to warm to room temperature and stirred for 2-4 hours, or until TLC analysis indicates the consumption of the starting ketone.

-

Workup: The flask is cooled back to 0°C, and the reaction is carefully quenched by the slow addition of saturated aqueous NH₄Cl solution.

-

Extraction: The mixture is transferred to a separatory funnel. The aqueous layer is extracted three times with ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous MgSO₄, filtered, and concentrated under reduced pressure.

-

Purification: The resulting crude oil is purified by flash column chromatography on silica gel to yield pure 1-cyclopropyl-1-phenylethanol.

Part 4: Spectroscopic Characterization

Spectroscopic analysis provides definitive structural confirmation of 1-cyclopropyl-1-phenylethanol. The unique structural motifs give rise to characteristic signals in various spectroscopic techniques.

| Spectroscopic Data | Predicted Chemical Shifts (δ, ppm) and Key Features |

| ¹H NMR (in CDCl₃) | ~7.2-7.4 ppm: Multiplet, 5H (aromatic protons of the phenyl ring).~1.5 ppm: Singlet, 3H (methyl protons).~1.0-1.2 ppm: Multiplet, 1H (methine proton of the cyclopropyl ring).~0.2-0.6 ppm: Multiplet, 4H (methylene protons of the cyclopropyl ring).Variable (broad singlet): 1H (hydroxyl proton). |

| ¹³C NMR (in CDCl₃) | ~145-150 ppm: Quaternary carbon of the phenyl ring attached to the carbinol.~125-129 ppm: Aromatic carbons.~75-80 ppm: Tertiary carbinol carbon.~25-30 ppm: Methyl carbon.~15-20 ppm: Methine carbon of the cyclopropyl ring.~0-5 ppm: Methylene carbons of the cyclopropyl ring. |

| IR Spectroscopy | ~3600-3200 cm⁻¹: Broad peak (O-H stretch, alcohol).~3100-3000 cm⁻¹: Sharp peaks (C-H stretch, aromatic and cyclopropyl).~3000-2850 cm⁻¹: Sharp peaks (C-H stretch, aliphatic).~1600, 1495, 1450 cm⁻¹: Sharp peaks (C=C stretch, aromatic ring). |

| Mass Spectrometry (EI) | m/z 162: Molecular ion (M⁺).m/z 147: [M - CH₃]⁺ (loss of a methyl group).m/z 144: [M - H₂O]⁺ (loss of water).m/z 121: [M - C₃H₅]⁺ (loss of the cyclopropyl group). |

Note: Predicted NMR values are estimates. Actual experimental values may vary slightly.[3][9]

Part 5: Reactivity and Applications in Drug Discovery

The chemical behavior of 1-cyclopropyl-1-phenylethanol is governed by its functional groups. The tertiary alcohol can undergo oxidation to form a ketone (though this requires forcing conditions and may lead to side reactions) or substitution reactions. Under strongly acidic conditions, the strained cyclopropyl ring can undergo ring-opening reactions.[10][11]

The true value of the cyclopropyl moiety, and by extension molecules like 1-cyclopropyl-1-phenylethanol, lies in its application in medicinal chemistry. Incorporating a cyclopropyl ring into a drug candidate can:

-

Enhance Metabolic Stability: The C-H bonds of a cyclopropyl ring are stronger than those in other alkyl groups, making them less susceptible to metabolic oxidation by cytochrome P450 enzymes.[1][12]

-

Improve Potency: The rigid nature of the ring can act as a conformational lock, forcing the molecule into a bioactive conformation that binds more effectively to its target receptor.[12] This can lead to a more favorable entropic contribution to binding affinity.

-

Modulate Physicochemical Properties: The cyclopropyl group can be used as a bioisostere for other groups, like a vinyl or gem-dimethyl group, to fine-tune properties such as lipophilicity and pKa, thereby optimizing the drug's ADME (absorption, distribution, metabolism, and excretion) profile.[12]

Conclusion

1-Cyclopropyl-1-phenylethanol is more than a simple tertiary alcohol; it is a molecule whose properties are profoundly shaped by the unique electronic nature of the cyclopropyl ring. Its strained bonding imparts electron-donating characteristics that, in concert with the phenyl and hydroxyl groups, create a versatile chemical entity. A thorough understanding of its structure, bonding, and synthesis is essential for chemists aiming to leverage its unique attributes in the rational design of new pharmaceuticals and complex organic molecules.

References

-

Cyclopropyl group . (n.d.). Wikipedia. Retrieved from [Link]

-

TRANSMISSION OF ELECTRONIC EFFECTS BY THE CYCLOPROPANE RING. RATES OF ALKALINE HYDROLYSIS OF SOME ETHYL p-SUBSTITUTED 2-PHENYLCYCLOPROPANECARBOXYLATES . (1959). Journal of the American Chemical Society. Retrieved from [Link]

-

Cyclopropyl phenylmethanol . (n.d.). NIST WebBook. Retrieved from [Link]

-

Ring-Opening/Annulation Reaction of Cyclopropyl Ethanols: Concise Access to Thiophene Aldehydes via C–S bond formation - Supporting Information . (n.d.). Retrieved from [Link]

-

Cyclopropyl phenylmethanol . (n.d.). NIST WebBook. Retrieved from [Link]

-

alpha-Cyclopropyl-alpha-methylbenzenemethanol . (n.d.). PubChem. Retrieved from [Link]

-

1-Cyclopropylethanol . (n.d.). PubChem. Retrieved from [Link]

-

1H NMR Spectrum (1D, 900 MHz, D2O, predicted) (HMDB0032619) . (n.d.). Human Metabolome Database. Retrieved from [Link]

-

2-Cyclopropyl-1-phenylethanol . (n.d.). SpectraBase. Retrieved from [Link]

-

Reactivity of electrophilic cyclopropanes . (2022). Pure and Applied Chemistry. Retrieved from [Link]

-

The "Cyclopropyl Fragment" is a Versatile Player that Frequently Appears in Preclinical/Clinical Drug Molecules . (2016). Journal of Medicinal Chemistry. Retrieved from [Link]

-

The “Cyclopropyl Fragment” is a Versatile Player that Frequently Appears in Preclinical/Clinical Drug Molecules . (2016). ResearchGate. Retrieved from [Link]

-

Ethanone, 1-cyclopropyl- . (n.d.). NIST WebBook. Retrieved from [Link]

-

Show how will you synthesise:(i) 1-phenylethanol from a suitable alkene.(ii) cyclohexylmethanol using an alkyl halide by an sn2 reaction.(iii) pentan-1-ol using a suitable alkyl halide? . (n.d.). Extramarks. Retrieved from [Link]

-

Synthesis of 1, 1-cyclopropanedimethanol . (2001). ResearchGate. Retrieved from [Link]

-

alpha-Cyclopropylbenzyl alcohol . (n.d.). PubChem. Retrieved from [Link]

-

Electronic Supplementary Information . (n.d.). The Royal Society of Chemistry. Retrieved from [Link]

Sources

- 1. The "Cyclopropyl Fragment" is a Versatile Player that Frequently Appears in Preclinical/Clinical Drug Molecules - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. alpha-Cyclopropyl-alpha-methylbenzenemethanol | C11H14O | CID 98105 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. Page loading... [wap.guidechem.com]

- 5. 1-CYCLOPROPYL-1-PHENYLETHANOL | 5558-04-3 [amp.chemicalbook.com]

- 6. Cyclopropyl group - Wikipedia [en.wikipedia.org]

- 7. echemi.com [echemi.com]

- 8. benchchem.com [benchchem.com]

- 9. rsc.org [rsc.org]

- 10. Buy 1-Cyclopropyl-2-phenylethanol | 18729-52-7 [smolecule.com]

- 11. Reactivity of electrophilic cyclopropanes - PMC [pmc.ncbi.nlm.nih.gov]

- 12. benchchem.com [benchchem.com]

Spectroscopic data of 1-Cyclopropyl-1-phenylethanol (NMR, IR, MS)

A Technical Guide to the Spectroscopic Characterization of 1-Cyclopropyl-1-phenylethanol

Introduction

1-Cyclopropyl-1-phenylethanol is a tertiary alcohol featuring a unique combination of a phenyl ring, a cyclopropyl group, and a methyl group all attached to a single carbinol carbon. This structure presents an interesting case for spectroscopic analysis, as the electronic and steric interactions between these moieties give rise to a distinct spectral fingerprint. This guide provides an in-depth analysis of the expected Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data for this compound. Understanding these spectroscopic characteristics is crucial for researchers in organic synthesis, medicinal chemistry, and materials science for reaction monitoring, quality control, and structural confirmation.

The methodologies and interpretations presented herein are grounded in fundamental principles of spectroscopy and are supplemented with comparative data from structurally related analogs to provide a comprehensive analytical framework.

Molecular Structure and Key Features

The central analytical challenge is to unambiguously identify the signals corresponding to each distinct functional group and to understand how their chemical environments influence their spectral properties.

Section 1: Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule. For 1-Cyclopropyl-1-phenylethanol, both ¹H and ¹³C NMR will provide critical information on the number of unique protons and carbons, their connectivity, and their chemical environments.

Predicted ¹H NMR Spectral Data

The ¹H NMR spectrum is expected to be complex in the upfield region due to the cyclopropyl protons and will show characteristic aromatic signals. The absence of a proton on the carbinol carbon is a key feature for a tertiary alcohol.

| Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Rationale for Assignment |

| ~ 7.20 - 7.50 | Multiplet | 5H | Ar-H | The five protons of the monosubstituted phenyl ring will appear as a complex multiplet in the typical aromatic region. |

| ~ 1.90 | Singlet | 1H | -OH | The hydroxyl proton is a singlet and its chemical shift can vary depending on concentration and solvent. |

| ~ 1.50 | Singlet | 3H | -CH₃ | The methyl protons are deshielded by the adjacent phenyl ring and oxygen atom, appearing as a singlet. |

| ~ 1.10 - 1.30 | Multiplet | 1H | Cyclopropyl-CH | The single proton on the carbon of the cyclopropyl ring attached to the carbinol center. |

| ~ 0.20 - 0.60 | Multiplet | 4H | Cyclopropyl-CH₂ | The four protons of the two CH₂ groups in the cyclopropyl ring are highly shielded and appear far upfield as complex multiplets. |

Predicted ¹³C NMR Spectral Data

The ¹³C NMR spectrum will confirm the presence of all 11 carbon atoms in their unique chemical environments.

| Predicted Chemical Shift (δ, ppm) | Assignment | Rationale for Assignment |

| ~ 145 - 148 | Quaternary Ar-C | The ipso-carbon of the phenyl ring, attached to the carbinol center. |

| ~ 128.0 | Ar-CH | Aromatic carbons ortho and para to the substituent. |

| ~ 127.0 | Ar-CH | Aromatic carbon meta to the substituent. |

| ~ 75 - 78 | Quaternary Carbinol-C | The tertiary carbinol carbon, deshielded by the oxygen and phenyl group. |

| ~ 25 - 28 | -CH₃ | The methyl carbon. |

| ~ 18 - 22 | Cyclopropyl-CH | The methine carbon of the cyclopropyl ring. |

| ~ 1 - 5 | Cyclopropyl-CH₂ | The two equivalent methylene carbons of the cyclopropyl ring, appearing at a very high field. |

Experimental Protocol: NMR Data Acquisition

A standard protocol for acquiring high-quality NMR spectra for a compound like 1-Cyclopropyl-1-phenylethanol is as follows:

-

Sample Preparation: Dissolve 5-10 mg of the purified compound in approximately 0.6 mL of deuterated chloroform (CDCl₃). Add a small amount of tetramethylsilane (TMS) as an internal standard (δ 0.00 ppm).

-

Instrument Setup: Use a 400 MHz (or higher) NMR spectrometer. Tune and shim the instrument to ensure high resolution and a homogeneous magnetic field.

-

¹H NMR Acquisition:

-

Acquire a one-pulse ¹H spectrum with a 90° pulse angle.

-

Set the spectral width to cover a range from -1 to 10 ppm.

-

Use a relaxation delay of 2-5 seconds.

-

Accumulate at least 16 scans to achieve a good signal-to-noise ratio.

-

-

¹³C NMR Acquisition:

-

Acquire a proton-decoupled ¹³C spectrum.

-

Set the spectral width to cover a range from 0 to 200 ppm.

-

Use a longer relaxation delay (e.g., 5-10 seconds) to ensure quantitative observation of all carbon signals, including quaternary carbons.

-

Accumulate a larger number of scans (e.g., 1024 or more) due to the lower natural abundance of ¹³C.

-

-

Data Processing: Apply Fourier transformation, phase correction, and baseline correction to the acquired free induction decays (FIDs). Calibrate the chemical shifts using the TMS signal.

Structural Elucidation Workflow

CAS number 5558-04-3 properties and hazards

An In-depth Technical Guide to the Properties and Hazards of Benzoguanamine (CAS No. 91-76-9)

Introduction: Understanding Benzoguanamine

Benzoguanamine, identified by CAS Number 91-76-9, is a triazine-based organic compound with the systematic IUPAC name 6-Phenyl-1,3,5-triazine-2,4-diamine[1][2]. Structurally, it is related to melamine, where one of the amino groups is substituted with a phenyl group[2]. This substitution imparts distinct chemical properties that make it a critical component in the synthesis of specialized polymer systems.

Primarily, benzoguanamine serves as a monomer and cross-linking agent in the production of thermosetting resins, particularly amino resins formulated with formaldehyde[3]. These benzoguanamine-formaldehyde resins exhibit enhanced flexibility, chemical resistance, and surface hardness compared to their melamine-based counterparts. Consequently, they are extensively used in high-performance coatings for appliances and automobiles, adhesives, and laminated materials[3]. Its significance in industrial chemistry necessitates a thorough understanding of its physicochemical properties and, critically, its hazard profile to ensure safe handling and application by researchers and chemical professionals.

Physicochemical Characteristics

Benzoguanamine is a white, crystalline solid under standard conditions[1][4]. Its phenyl group reduces its water solubility compared to melamine, making it soluble in various organic solvents such as alcohols and ethers[5]. A comprehensive summary of its key physical and chemical properties is presented below.

| Property | Value | Source(s) |

| CAS Number | 91-76-9 | [6][7] |

| Molecular Formula | C₉H₉N₅ | [2][3][6] |

| Molecular Weight | 187.20 g/mol | [1][3][6][8] |

| Appearance | White crystalline powder/solid | [1][3][4][5] |

| Melting Point | 227–228 °C | [2] |

| Boiling Point | >320 °C (literature) | |

| Density | 1.42 g/cm³ | [2] |

| Water Solubility | 0.03 g/100mL at 20°C (Very Poor) | [1] |

| Storage Temperature | Store in a cool, dry, well-ventilated area below +30°C | [3][4] |

Hazard Assessment and Toxicological Profile

Benzoguanamine is classified as a hazardous substance. The primary routes of occupational exposure are inhalation of dust particles and ingestion[1]. Understanding its toxicological profile is fundamental to implementing appropriate safety protocols.

GHS Classification and Labeling

According to the Globally Harmonized System (GHS), benzoguanamine is classified with the following hazards:

-

Pictograms:

-

GHS07 (Exclamation Mark)

-

-

Hazard Statements:

-

H302: Harmful if swallowed. [4][9][10][11][12] This classification is based on acute oral toxicity data.

-

H332: Harmful if inhaled. [8][11] Inhalation of dust can lead to systemic effects.

-

H319: Causes serious eye irritation. [8] Direct contact with eyes can cause significant irritation.

-

H412: Harmful to aquatic life with long lasting effects. [4][9][10][12] The substance poses a chronic risk to aquatic ecosystems.

-

Toxicological Data Summary

The toxicity of benzoguanamine is primarily characterized by its acute effects following oral or inhalation exposure. While comprehensive data on chronic effects are limited, available information indicates a moderate hazard level.

| Endpoint | Species | Route | Value | Source(s) |

| LD₅₀ (Lethal Dose, 50%) | Rat | Oral | 1470 mg/kg | [2] |

| LD₅₀ (Lethal Dose, 50%) | Mouse | Intraperitoneal | 100 mg/kg | [5][13] |

| LC₅₀ (Fish, Leuciscus idus) | - | Aquatic | 99 mg/L (48 h) | [14] |

| EC₅₀ (Crustacea, Daphnia magna) | - | Aquatic | 52 mg/L (48 h) | [14] |

-

Skin Corrosion/Irritation: Not classified as a skin irritant, but prolonged contact should be avoided. Open wounds or abraded skin should not be exposed, as this could allow entry into the bloodstream[5].

-

Serious Eye Damage/Irritation: Classified as causing serious eye irritation[8]. Direct contact can result in redness and discomfort[5].

-

Carcinogenicity, Mutagenicity, Reproductive Toxicity: Based on available data, benzoguanamine is not classified for carcinogenicity, germ cell mutagenicity, or reproductive toxicity[4][9]. No ingredient is identified as a probable, possible, or confirmed human carcinogen by IARC at levels ≥ 0.1%[4].

Risk Management and Experimental Protocols

Effective risk management hinges on the implementation of rigorous safety protocols grounded in the known hazards of the substance. The following sections detail the necessary procedures for handling, storage, and emergency response.

Engineering Controls and Personal Protective Equipment (PPE)

The primary engineering control for handling powdered benzoguanamine is to minimize dust generation and ensure adequate ventilation.

-

Workflow Protocol:

-

Work Area: Conduct all weighing and transfer operations within a chemical fume hood or a well-ventilated area with local exhaust ventilation to capture dust at the source[4].

-

Personal Protective Equipment (PPE): The selection of PPE is critical to prevent exposure.

-

Respiratory Protection: For operations that may generate dust, a NIOSH-approved N95 dust mask or a particulate filter respirator is mandatory to prevent inhalation[8][15].

-

Eye Protection: Chemical safety glasses with side-shields conforming to EN166 or NIOSH standards are required at all times[4].

-

Hand Protection: Handle with chemically resistant gloves (e.g., nitrile) inspected before use. Use proper glove removal technique to avoid skin contact[4].

-

Skin and Body Protection: Wear a lab coat. For larger quantities or where significant dust is expected, additional protective clothing may be necessary.

-

-

The logical workflow for ensuring personal safety during handling is illustrated below.

Safe Storage and Handling

Proper storage is essential to maintain chemical integrity and prevent accidental release.

-

Storage Conditions: Store in a tightly closed container in a cool, dry, and well-ventilated area[3][4]. Keep away from heat sources and strong oxidizing agents, as they are incompatible materials[3][5]. The storage area should not have drain or sewer access to prevent environmental release in case of a spill[1][15].

-

Handling Practices: Do not eat, drink, or smoke when using this product[4][9][12]. Avoid contact with skin and eyes and prevent the formation of dust and aerosols[4]. Wash hands thoroughly after handling[9][12].

Emergency and First-Aid Procedures

A clear, systematic approach to emergencies is critical. The following diagram and protocols outline the necessary steps in case of accidental exposure.

-

Step-by-Step First-Aid Protocol:

-

General Advice: In all cases of exposure, consult a physician and show them the Safety Data Sheet (SDS)[4].

-

If Inhaled: Move the person to fresh air immediately. If breathing is difficult or has stopped, provide artificial respiration and seek immediate medical attention[4][11].

-

In Case of Skin Contact: Wash the affected area thoroughly with soap and plenty of water. Remove any contaminated clothing[4][11].

-

In Case of Eye Contact: Immediately flush the eyes with plenty of water for at least 15 minutes, making sure to rinse under the eyelids[4][11].

-

If Swallowed: Rinse the mouth with water. Do not induce vomiting. Never give anything by mouth to an unconscious person. Call a poison center or doctor if you feel unwell[4][9][11].

-

Accidental Release and Disposal

-

Spill Cleanup Protocol:

-

Evacuate & Secure: Evacuate non-essential personnel from the area. Remove all sources of ignition[5].

-

Ventilate: Ensure adequate ventilation.

-

Containment: Prevent further leakage or spillage if it is safe to do so. Do not let the product enter drains or waterways[4][11].

-

Cleanup: Wear appropriate PPE. Moisten the spilled solid lightly to prevent dusting, then carefully sweep or shovel it into a suitable, labeled container for disposal[4][15].

-

-

Waste Disposal: Disposal must be conducted in accordance with local, regional, and national regulations. The material may be dissolved in a combustible solvent and burned in a chemical incinerator equipped with an afterburner and scrubber. Do not dispose of it into the environment[4][12].

Conclusion

Benzoguanamine (CAS 91-76-9) is an industrially valuable compound, essential for creating high-performance polymers and coatings. However, its utility is accompanied by a clear hazard profile that necessitates rigorous safety measures. It is harmful if swallowed or inhaled and poses a long-term risk to aquatic ecosystems. Researchers and drug development professionals must adhere strictly to the outlined protocols for engineering controls, personal protective equipment, and emergency procedures. By integrating a comprehensive understanding of its properties and hazards into daily laboratory practice, the risks associated with benzoguanamine can be effectively managed, ensuring a safe research environment.

References

- Benzoguanamine - Safety Data Sheet. (n.d.). ChemicalBook.

- Benzoguanamine (CAS:91-76-9). (n.d.). Vesta Chemicals bv.

- 2,4-Diamino-6-phenyl-1,3,5-triazine | CAS 91-76-9. (n.d.). Santa Cruz Biotechnology.

- Hazardous Chemical Information System (HCIS) - Details: Benzoguanamine. (2016). Safe Work Australia.

-

Benzoguanamine | C9H9N5 | CID 7064. (n.d.). PubChem, National Institutes of Health. Retrieved from [Link]

- Safety data sheet - Benzoguanamine [CAS:91-76-9]. (2022, October 4). CPAchem.

- 2,4-Diamino-6-phenyl-1,3,5-triazine Material Safety Data Sheet. (n.d.). Santa Cruz Biotechnology.

- SAFETY DATA SHEET - Benzoguanamine. (2024, March 29). Fisher Scientific.

- 2,4-Diamino-6-phenyl-1,3,5-triazine. (n.d.). Alzchem Group.

- Benzoguanamine SDS, 91-76-9 Safety Data Sheets. (n.d.). ECHEMI.

- SAFETY DATA SHEET - Benzoguanamine. (n.d.). FUJIFILM Wako Chemicals.

- Safety Data Sheet - 1-Phenyl-1-cyclopropyl ethanol. (2024, December 19). Fluorochem.

- 91-76-9 | 2,4-Diamino-6-phenyl-1,3,5-triazine. (n.d.). BLDpharm.

- benzoguanamine, 91-76-9. (n.d.). The Good Scents Company.

- SAFETY DATA SHEET - Benzoguanamine. (n.d.). LGC Standards.

- D0111 - Benzoguanamine - SAFETY DATA SHEET. (2025, June 5). TCI Chemicals.

-

Benzoguanamine. (n.d.). Wikipedia. Retrieved from [Link]

Sources

- 1. Benzoguanamine | C9H9N5 | CID 7064 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Benzoguanamine - Wikipedia [en.wikipedia.org]

- 3. Benzoguanamine (CAS:91-76-9) - Vesta Chemicals bv [vestachem.com]

- 4. chemicalbook.com [chemicalbook.com]

- 5. datasheets.scbt.com [datasheets.scbt.com]

- 6. scbt.com [scbt.com]

- 7. 2,4-Diamino-6-phenyl-1,3,5-triazine | Alzchem Group [alzchem.com]

- 8. 2,4-二氨基-6-苯基-1,3,5-三嗪 97% | Sigma-Aldrich [sigmaaldrich.com]

- 9. cpachem.com [cpachem.com]

- 10. Details [hcis.safeworkaustralia.gov.au]

- 11. fishersci.com [fishersci.com]

- 12. tcichemicals.com [tcichemicals.com]

- 13. benzoguanamine, 91-76-9 [thegoodscentscompany.com]

- 14. labchem-wako.fujifilm.com [labchem-wako.fujifilm.com]

- 15. echemi.com [echemi.com]

An In-Depth Technical Guide to the Synthesis and Discovery of 1-Cyclopropyl-1-phenylethanol

Foreword: The Strategic Value of the Cyclopropyl Moiety

In the landscape of modern medicinal chemistry, the cyclopropyl group has emerged as a "privileged" structural motif.[1][2] Its incorporation into drug candidates is a deliberate strategy to overcome common roadblocks in discovery and development.[2][3] The unique stereoelectronic properties of this strained three-membered ring—such as shorter, stronger C-H bonds and enhanced π-character in its C-C bonds—can confer significant advantages.[1][2] These include enhanced metabolic stability by shielding adjacent groups from enzymatic degradation, improved binding potency through conformational rigidity, and modulation of physicochemical properties like lipophilicity and pKa to optimize a drug's ADME profile.[3][4]

1-Cyclopropyl-1-phenylethanol (CAS No. 5558-04-3) serves as a quintessential model compound embodying this principle.[5][6] As a tertiary alcohol, it is a versatile synthetic intermediate for creating more complex molecules. Understanding its synthesis is fundamental for researchers looking to leverage the cyclopropyl fragment in novel therapeutic agents. This guide provides a comprehensive overview of the primary synthetic routes, grounded in mechanistic principles and supported by detailed, field-proven protocols.

Physicochemical and Structural Data

A summary of the key properties for 1-Cyclopropyl-1-phenylethanol is presented below for quick reference.

| Property | Value | Source |

| IUPAC Name | 1-cyclopropyl-1-phenylethanol | PubChem[6] |

| CAS Number | 5558-04-3 | Guidechem[5] |

| Molecular Formula | C₁₁H₁₄O | PubChem[6] |

| Molecular Weight | 162.23 g/mol | PubChem[6] |

| Canonical SMILES | CC(C1CC1)(C2=CC=CC=C2)O | PubChem[6] |

| Topological Polar Surface Area | 20.2 Ų | Guidechem[5] |

| Complexity | 156 | Guidechem[5] |

Primary Synthetic Methodologies

The synthesis of 1-Cyclopropyl-1-phenylethanol is most efficiently achieved through carbon-carbon bond-forming reactions that construct the tertiary alcohol functionality. Two principal strategies are discussed: a direct, one-step Grignard addition and a two-step approach commencing with a Friedel-Crafts acylation.

Method 1: Direct Synthesis via Grignard Reaction

The Grignard reaction is a cornerstone of organic synthesis, enabling the formation of carbon-carbon bonds with exceptional reliability.[7][8] This methodology is arguably the most direct route to 1-Cyclopropyl-1-phenylethanol. The core principle involves the nucleophilic addition of an organomagnesium halide (the Grignard reagent) to a ketone.[9]

Causality and Mechanistic Insight: The reaction's efficacy hinges on the reversal of polarity ("umpolung") of the carbon atom bonded to the halogen.[9] In an alkyl/aryl halide, this carbon is electrophilic. Upon insertion of magnesium, it becomes highly nucleophilic due to the polarized C-Mg bond. This potent carbon nucleophile readily attacks the electrophilic carbonyl carbon of a ketone. The reaction proceeds through a six-membered ring transition state, leading to a magnesium alkoxide intermediate.[10] This intermediate is stable until a subsequent acidic workup protonates the oxygen, liberating the final tertiary alcohol.[7][8]

Crucially, this reaction must be conducted under strictly anhydrous conditions. Grignard reagents are powerful bases and will be quenched by any protic source, including water, alcohols, or even atmospheric moisture.[8][10] Ethereal solvents like diethyl ether or tetrahydrofuran (THF) are standard, as they solvate and stabilize the Grignard reagent without reacting with it.[7][9]

There are two logical Grignard approaches to the target molecule:

-

Pathway A: Reaction of Cyclopropyl Phenyl Ketone with Methylmagnesium Bromide.

-

Pathway B: Reaction of Acetophenone with Cyclopropylmagnesium Bromide.

Pathway A is often preferred due to the commercial availability and stability of the starting ketone.

Caption: Workflow for the Grignard synthesis of 1-Cyclopropyl-1-phenylethanol.

-

Reaction Setup: To a flame-dried 250 mL three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser under a nitrogen atmosphere, add cyclopropyl phenyl ketone (14.6 g, 0.1 mol) dissolved in 100 mL of anhydrous tetrahydrofuran (THF).

-

Reagent Addition: Cool the flask to 0°C in an ice bath. Charge the dropping funnel with a 3.0 M solution of methylmagnesium bromide in diethyl ether (37 mL, 0.11 mol). Add the Grignard reagent dropwise to the stirred ketone solution over 30 minutes, ensuring the internal temperature does not exceed 10°C.

-

Reaction: After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Stir for an additional 2 hours to ensure the reaction goes to completion. The mixture may become a thick slurry.[8]

-

Work-up (Quenching): Cool the reaction mixture again in an ice bath. Cautiously add 50 mL of a saturated aqueous solution of ammonium chloride (NH₄Cl) dropwise to quench the excess Grignard reagent and hydrolyze the magnesium alkoxide salt.[8]

-

Extraction: Transfer the mixture to a separatory funnel. Separate the organic layer, and extract the aqueous layer twice with 50 mL portions of diethyl ether.

-

Washing & Drying: Combine all organic layers and wash sequentially with 50 mL of water and 50 mL of brine. Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and remove the solvent under reduced pressure.

-

Purification: Purify the resulting crude oil by flash column chromatography on silica gel (eluting with a hexane/ethyl acetate gradient) to yield pure 1-Cyclopropyl-1-phenylethanol.

Method 2: Two-Step Synthesis via Friedel-Crafts Acylation

Causality and Mechanistic Insight: The Friedel-Crafts acylation is a classic electrophilic aromatic substitution reaction that forms a C-C bond between an aromatic ring and an acyl group.[13][14] The reaction requires a strong Lewis acid, typically aluminum chloride (AlCl₃), which coordinates to the acyl chloride, polarizing the C-Cl bond and generating a highly electrophilic acylium ion.[15] This acylium ion is then attacked by the nucleophilic π-system of the benzene ring. Unlike Friedel-Crafts alkylations, rearrangements are not observed with acylium ions, and the resulting ketone product is less reactive than the starting material, which effectively prevents polyacylation.[13][15] A stoichiometric amount of AlCl₃ is necessary because the catalyst complexes with the carbonyl oxygen of the ketone product, deactivating it.[14]

Caption: Logical flow of the Friedel-Crafts acylation to form the ketone intermediate.

This protocol is adapted from a standard procedure for the synthesis of cyclopropyl phenyl ketone.[11]

-

Reaction Setup: To a dry 250 mL three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser connected to a gas outlet (to vent HCl), add anhydrous aluminum chloride (14.7 g, 0.11 mol) and 100 mL of dry benzene.[11]

-

Reagent Addition: Cool the mixture in an ice bath to 0-5 °C. Slowly add cyclopropanecarbonyl chloride (10.45 g, 0.1 mol) dropwise from the dropping funnel over 30 minutes, ensuring the temperature does not exceed 10 °C.[11]

-

Reaction: After the addition is complete, allow the reaction mixture to warm to room temperature and then heat under reflux at 60°C for 3 hours. Evolution of HCl gas should be observed.[11]

-

Work-up: Cool the reaction mixture in an ice bath and carefully pour it onto a mixture of 200 g of crushed ice and 50 mL of concentrated hydrochloric acid.[11]

-

Extraction: Transfer the mixture to a separatory funnel. Separate the organic layer and extract the aqueous layer with diethyl ether (2 x 50 mL).[11]

-

Washing & Drying: Combine the organic layers and wash successively with 10% HCl (50 mL), water (50 mL), 5% sodium bicarbonate solution (50 mL), and finally with brine (50 mL). Dry the organic layer over anhydrous magnesium sulfate.[11]

-

Concentration: Filter and concentrate the solution under reduced pressure to obtain the crude cyclopropyl phenyl ketone, which can be purified by vacuum distillation or used directly in the next step.[11]

The cyclopropyl phenyl ketone synthesized in the previous step is then converted to the final product using the Grignard reaction with methylmagnesium bromide, as detailed in Method 1 .

Comparative Analysis of Synthetic Routes

| Feature | Method 1: Direct Grignard | Method 2: Friedel-Crafts + Grignard |

| Starting Materials | Cyclopropyl Phenyl Ketone, Methylmagnesium Bromide | Benzene, Cyclopropanecarbonyl Chloride, AlCl₃, Methylmagnesium Bromide |

| Number of Steps | One | Two |

| Key Advantages | High atom economy, direct, rapid. | Robust, starts from simple bulk chemicals, avoids handling potentially unstable Grignard reagents prepared in-house. |

| Key Considerations | Requires the availability of the precursor ketone. | Generates more waste (e.g., aluminum salts), involves handling corrosive AlCl₃ and venting HCl gas. |

| Overall Yield | Typically high ( >80%) | Can be high, but overall yield is a product of two steps. |

References

- Synthesis of Cyclopropyl p-Nitrophenyl Ketone. Benchchem.

- A Comparative Guide to Catalysts for the Hydrogenation of Cyclopropyl p-Nitrophenyl Ketone. Benchchem.

- Application Notes and Protocols for the Synthesis of Aryl Cyclopropyl Ketones via Friedel-Crafts Acyl

- 1-Cyclopropyl-2-phenylethanol. Smolecule.

- Strategic Application and Transformation of ortho-Disubstituted Phenyl and Cyclopropyl Ketones To Expand the Scope of Hydrogen Borrowing Catalysis. Journal of the American Chemical Society.

- 1-CYCLOPROPYL-1-PHENYLETHANOL 5558-04-3 wiki. Guidechem.

- Synthesis of 1-Phenylethanol: A Grignard Reaction. University of Missouri–St. Louis.

- Friedel–Crafts Acyl

- Ring-Opening/Annulation Reaction of Cyclopropyl Ethanols: Concise Access to Thiophene Aldehydes via C–S bond formation - Supporting Inform

- Synthesis of 1-Phenylethanol: A Grignard Reaction. University of Wisconsin-River Falls.

- alpha-Cyclopropyl-alpha-methylbenzenemethanol.

- Acyl Halides to Ketones, Part 1: Friedel Crafts Acyl

- Friedel-Crafts acyl

- 1-Phenylethanol. Wikipedia.

- Grignard Reagent & Reactions: Organic Synthesis Guide. Studylib.

- The "Cyclopropyl Fragment" is a Versatile Player that Frequently Appears in Preclinical/Clinical Drug Molecules. PubMed.

- The “Cyclopropyl Fragment” is a Versatile Player that Frequently Appears in Preclinical/Clinical Drug Molecules.

- Grignard Reaction: Synthesis of Triphenylmethanol.

- Applications in medicinal chemistry for cyclopropyl-containing compounds. Benchchem.

- The "Cyclopropyl Fragment" is a Versatile Player that Frequently Appears in Preclinical/Clinical Drug Molecules. Semantic Scholar.

Sources

- 1. The "Cyclopropyl Fragment" is a Versatile Player that Frequently Appears in Preclinical/Clinical Drug Molecules - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. The "Cyclopropyl Fragment" is a Versatile Player that Frequently Appears in Preclinical/Clinical Drug Molecules. | Semantic Scholar [semanticscholar.org]

- 4. benchchem.com [benchchem.com]

- 5. Page loading... [guidechem.com]

- 6. alpha-Cyclopropyl-alpha-methylbenzenemethanol | C11H14O | CID 98105 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. glaserr.missouri.edu [glaserr.missouri.edu]

- 8. glaserr.missouri.edu [glaserr.missouri.edu]

- 9. studylib.net [studylib.net]

- 10. cerritos.edu [cerritos.edu]

- 11. benchchem.com [benchchem.com]

- 12. benchchem.com [benchchem.com]

- 13. Friedel-Crafts Acylation - Chemistry Steps [chemistrysteps.com]

- 14. youtube.com [youtube.com]

- 15. youtube.com [youtube.com]

Molecular formula C11H14O structural isomers

An In-Depth Technical Guide to the Structural Isomers of C₁₁H₁₄O

Authored for Researchers, Scientists, and Drug Development Professionals

Abstract

The molecular formula C₁₁H₁₄O represents a diverse landscape of structural isomers, each possessing unique physicochemical properties, spectroscopic signatures, and potential biological activities. This guide provides a comprehensive exploration of these isomers, moving beyond simple enumeration to delve into the causality behind their structural differentiation and the analytical strategies required for their unambiguous identification. As a self-validating manual, it combines foundational principles with field-proven protocols, offering researchers an authoritative resource for navigating the complexities of C₁₁H₁₄O isomerism in a drug discovery and development context.

Foundational Principles: Degree of Unsaturation and Isomer Classification

The first step in characterizing any molecular formula is to determine its degree of unsaturation (DoU). The DoU provides immediate insight into the possible presence of rings and/or multiple bonds, fundamentally constraining the universe of possible structures.

For C₁₁H₁₄O, the calculation is as follows: DoU = C + 1 - (H/2) = 11 + 1 - (14/2) = 5

A DoU of five is highly indicative of an aromatic ring (which accounts for four degrees: one ring and three double bonds) plus one additional double bond or ring. This insight allows for a logical classification of the major isomer families. The presence of an oxygen atom introduces several key functional group possibilities, including ketones, aldehydes, alcohols, and ethers.

Ketone Isomers

This class features a carbonyl group (C=O) within the carbon chain. Given the C₁₁ formula and the requisite benzene ring, common examples are phenyl-substituted pentanones or methyl-substituted phenyl-butanones. The position of the phenyl group and the carbonyl group relative to each other creates multiple positional isomers.

-

1-Phenylpentan-2-one: A benzyl group attached to a propyl ketone.[1][2]

-

4-Phenylpentan-2-one: Features a chiral center at the carbon bearing the phenyl group.[3]

-

5-Phenylpentan-2-one: A phenyl group is located at the terminus of a four-carbon chain attached to a methyl ketone.[4]

-

Isovalerophenone (3-Methyl-1-phenylbutan-1-one): An aromatic ketone where the carbonyl is directly attached to the benzene ring.[5]

Aldehyde Isomers

In aldehydes, the carbonyl group is located at the end of a carbon chain. Like ketones, these can have various phenyl-substituted pentanal structures, differing in the branching of the alkyl chain or the position of the phenyl substituent.

Unsaturated Alcohol and Ether Isomers

To satisfy the DoU of five, isomers containing an alcohol (-OH) or ether (R-O-R') group must also contain an additional double bond in the non-aromatic portion of the molecule or a second ring system. Examples include phenylpentenol or pentenyl phenyl ether isomers.

Analytical Strategy for Isomer Differentiation

Distinguishing between structural isomers requires a multi-technique analytical approach. Since isomers share the same molecular weight (162.23 g/mol ), mass spectrometry alone is insufficient for identification, though fragmentation patterns are crucial.[1][3][4] A combination of spectroscopic and chromatographic methods is essential for unambiguous structure elucidation.

Infrared (IR) Spectroscopy: The Functional Group Litmus Test

IR spectroscopy is the ideal first step. Its power lies in the rapid identification of key functional groups, which immediately narrows the field of possible isomers.

-

Causality: The vibrational frequency of a bond is determined by the masses of the bonded atoms and the bond strength. The strong C=O double bond in ketones and aldehydes results in a characteristic, intense absorption that is absent in alcohols and ethers.

-

Key Absorptions:

-

Ketones/Aldehydes: A strong, sharp peak between 1680-1740 cm⁻¹ . Conjugation with the phenyl ring typically shifts this to the lower end of the range (e.g., ~1685 cm⁻¹ for isovalerophenone).

-

Alcohols: A broad, prominent peak in the 3200-3600 cm⁻¹ region due to O-H stretching.

-

Ethers: A distinct C-O stretching peak in the 1000-1300 cm⁻¹ region.

-

All Aromatic Isomers: Peaks around 3000-3100 cm⁻¹ (aromatic C-H stretch) and 1450-1600 cm⁻¹ (C=C ring stretch).

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Structural Blueprint

¹H and ¹³C NMR provide the most detailed structural information, revealing the connectivity of the atoms.

-

Causality: The chemical shift of a nucleus is determined by its local electronic environment. Electronegative atoms (like oxygen) and anisotropic systems (like a phenyl ring) deshield nearby nuclei, shifting their signals downfield. Spin-spin coupling provides information about adjacent, non-equivalent protons.

-

Distinguishing Features:

-

Aromatic Protons: A complex multiplet between 7.0-8.0 ppm .

-

Aldehyde Proton: A highly deshielded singlet at 9.0-10.0 ppm (a definitive marker).

-

Protons α to Carbonyl: Signals between 2.0-2.7 ppm . The splitting pattern here is key to determining the structure of the adjacent alkyl chain.

-

Protons on Carbon Bearing an -OH or -OR Group: Signals typically found between 3.5-4.5 ppm .

-

| Isomer Example | Key ¹H NMR Signals (approx. ppm) | Distinguishing Feature |

| 1-Phenylpentan-2-one [6] | ~3.6 (s, 2H, -CH₂Ph), ~2.4 (t, 2H, -COCH₂-), ~0.9 (t, 3H, -CH₃) | Singlet at ~3.6 ppm for the benzylic protons (C₆H₅CH₂ -). |

| 4-Phenylpentan-2-one [3] | ~7.2 (m, 5H, Ar-H), ~3.3 (m, 1H, -CHPh), ~2.1 (s, 3H, -COCH₃), ~1.2 (d, 3H, -CHCH₃) | Singlet at ~2.1 ppm for the methyl ketone protons and a doublet at ~1.2 ppm. |

| Isovalerophenone [5] | ~7.9 (d, 2H, ortho-Ar-H), ~2.8 (d, 2H, -COCH₂-), ~2.2 (m, 1H, -CH(CH₃)₂), ~1.0 (d, 6H, -CH(CH₃ )₂) | Downfield aromatic doublet (~7.9 ppm) due to direct conjugation with the carbonyl group. |

Mass Spectrometry (MS): Separation and Fragmentation

When coupled with Gas Chromatography (GC), MS is a powerful tool for separating isomers and confirming their structure through fragmentation analysis.[7][8]

-

Causality: Isomers often have slightly different polarities and boiling points, allowing for their separation on a GC column.[9] Upon ionization, the molecular ion (m/z 162) fragments in predictable ways based on the stability of the resulting carbocations and neutral losses.

-

Key Fragmentation Pathways:

-

Molecular Ion (M⁺): A peak at m/z = 162 confirms the molecular formula.[10]

-

Benzylic Cleavage: For isomers with a benzyl group (C₆H₅CH₂-), a prominent peak at m/z = 91 is expected from the stable benzyl cation. This is a key fragment for 1-phenylpentan-2-one.

-

Acylium Ion Formation: For aromatic ketones like isovalerophenone, cleavage of the bond alpha to the carbonyl yields a stable benzoyl cation at m/z = 105 ([C₆H₅CO]⁺).

-

McLafferty Rearrangement: Ketones and aldehydes with a hydrogen atom on the gamma (γ) carbon can undergo this characteristic rearrangement, leading to a neutral alkene loss and a charged enol fragment. This is a powerful diagnostic tool for determining the position of the carbonyl group.

-

Experimental Protocols

Adherence to validated protocols is paramount for reproducible and trustworthy results.

Protocol: GC-MS Analysis of C₁₁H₁₄O Isomers

This protocol outlines a standard method for the separation and analysis of volatile isomers.

-

Sample Preparation:

-

Prepare a 100 ppm stock solution of the isomer mixture in a high-purity solvent (e.g., dichloromethane or hexane).

-

Perform serial dilutions to create working standards (e.g., 10 ppm, 1 ppm).

-

Self-Validation: Prepare a solvent blank to run between sample sets to check for system contamination and carryover.

-

-

Instrumentation & Conditions:

-

Gas Chromatograph: Agilent 8890 GC or equivalent.

-

Column: A mid-polarity column such as a DB-5ms or HP-5ms (30 m x 0.25 mm ID x 0.25 µm film thickness) is an excellent starting point, as it separates based on boiling point and polarity differences.

-

Injection: 1 µL injection volume, split mode (e.g., 50:1 split ratio), injector temperature 250°C.

-

Carrier Gas: Helium at a constant flow of 1.0 mL/min.

-

Oven Program:

-

Initial temperature: 60°C, hold for 2 minutes.

-

Ramp: 10°C/min to 280°C.

-

Hold: 5 minutes at 280°C.

-

Causality: This temperature program ensures separation of volatile components at the beginning while allowing higher-boiling isomers to elute in a reasonable time with sharp peaks.

-

-

-

Mass Spectrometer Conditions:

-

MS Detector: Agilent 5977 MSD or equivalent.

-

Ionization Mode: Electron Ionization (EI) at 70 eV.

-

Mass Range: Scan from m/z 40 to 400.

-

Source Temperature: 230°C.

-

Quadrupole Temperature: 150°C.

-

-

Data Analysis:

-

Identify peaks corresponding to different isomers based on their retention times.

-

Extract the mass spectrum for each peak.

-

Confirm the molecular ion at m/z 162.

-

Analyze the fragmentation pattern, comparing it to known pathways (benzylic cleavage, acylium ions, etc.) and library databases (e.g., NIST) to identify each isomer.

-

Protocol: ¹H NMR Sample Preparation and Analysis

This protocol ensures high-quality data for structural elucidation.

-

Sample Preparation:

-

Weigh approximately 5-10 mg of the purified isomer into a clean, dry vial.

-

Add ~0.7 mL of a deuterated solvent (e.g., Chloroform-d, CDCl₃).

-

Causality: Deuterated solvents are used because deuterium (²H) resonates at a much different frequency than protons (¹H), making the solvent invisible in the ¹H NMR spectrum.

-

Add a small amount of an internal standard, such as tetramethylsilane (TMS), if quantitative analysis or precise chemical shift referencing is needed. TMS is inert and its 12 equivalent protons produce a single sharp peak defined as 0.0 ppm.

-

Vortex the vial until the sample is fully dissolved.

-

Transfer the solution to a 5 mm NMR tube using a pipette with a cotton or glass wool plug to filter any particulate matter.

-

-

Instrumental Analysis:

-

Insert the NMR tube into the spectrometer (e.g., Bruker 400 MHz Avance).

-

Perform standard instrument setup procedures: locking onto the deuterium signal of the solvent, tuning the probe, and shimming to optimize magnetic field homogeneity.

-

Causality: Shimming is critical for achieving high-resolution spectra with sharp, well-defined peaks. An inhomogeneous field leads to broad, distorted signals.

-

Acquire the ¹H spectrum using standard parameters (e.g., 16 scans, 1-second relaxation delay).

-

Process the data: Apply Fourier transform, phase correction, and baseline correction.

-

Calibrate the chemical shift scale by setting the residual solvent peak (e.g., CDCl₃ at 7.26 ppm) or the TMS peak to 0.0 ppm.

-

Integrate the signals to determine the relative number of protons for each peak.

-

Analyze the chemical shifts, splitting patterns (multiplicity), and integration values to deduce the molecular structure.

-

Conclusion

The structural isomers of C₁₁H₁₄O provide a compelling case study in the importance of a rigorous, multi-faceted analytical approach in chemical and pharmaceutical research. While all share a common molecular formula, their distinct structures, arising from different arrangements of a phenyl ring and an oxygen-containing C₅ chain, lead to unique spectral fingerprints. By systematically applying foundational principles and validated protocols in IR, NMR, and GC-MS, researchers can confidently navigate this isomeric complexity, ensuring the correct identification, purification, and ultimately, the safe and effective development of novel chemical entities.

References

-

Wikipedia. (n.d.). Anethole. Retrieved from a valid URL.[11]

-

RxList. (n.d.). Raspberry Ketone: Health Benefits, Side Effects, Uses, Dose & Precautions. Retrieved from a valid URL.[12]

-

Chemical Information. (2024). Raspberry Ketone: Uses, Synthesis, Supplements and Benefits, Side Effects. Retrieved from a valid URL.[13]

-

Huidziekten.nl. (n.d.). Anethole (cis-anethole and trans-anethole). Retrieved from a valid URL.[14]

-

VIPSEN. (n.d.). Anethole. Retrieved from a valid URL.[15]

-

Advanced Biotech. (2025). Natural Anethole Overview: Origin, Properties and Applications. Retrieved from a valid URL.[16]

-

ScenTree. (n.d.). Anethole (CAS N° 104-46-1 / 4180-23-8). Retrieved from a valid URL.[17]

-

WebMD. (n.d.). Raspberry Ketone - Uses, Side Effects, and More. Retrieved from a valid URL.[18]

-

Examine. (2025). What are raspberry ketone's main benefits?. Retrieved from a valid URL.[19]

-

Medical News Today. (2019). Raspberry ketones: Uses, side effects, and more. Retrieved from a valid URL.[20]

-

Advanced Biotech. (n.d.). Anethole: Sweet Aromatic Compound for Flavors, Fragrances, and Pharmaceuticals. Retrieved from a valid URL.[21]

-

University of Bristol, School of Chemistry. (2023). Anethole - Molecule of the Month. Retrieved from a valid URL.

-

Taylor & Francis. (n.d.). Anethole – Knowledge and References. Retrieved from a valid URL.[22]

-

VIPSEN. (2024). Anethol, the main compound in Vietnamese anise essential oil. Retrieved from a valid URL.[23]

-

ChemicalBook. (n.d.). 4-Methyl-1-phenyl-2-pentanone(5349-62-2) 1H NMR spectrum. Retrieved from a valid URL.[24]

-

National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 86636, 4-Phenylpentan-2-one. Retrieved from [Link]3]

-

ChemicalBook. (n.d.). 1-PHENYL-2-PENTANONE(6683-92-7) 1H NMR spectrum. Retrieved from a valid URL.[6]

-

National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 81188, 1-Phenyl-2-pentanone. Retrieved from [Link]1]

-

National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 219672, 4-Methyl-1-phenyl-2-pentanone. Retrieved from [Link]]

-

Guidechem. (n.d.). 4-Methyl-1-phenyl-2-pentanone 5349-62-2. Retrieved from a valid URL.[25]

-

SpectraBase. (n.d.). 1H NMR of 4-Methyl-1-phenyl-2-pentanone. Retrieved from a valid URL.[26]

-

National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 16701, 5-Phenyl-2-pentanone. Retrieved from [Link]4]

-

ChemicalBook. (2025). 1-PHENYL-2-PENTANONE | 6683-92-7. Retrieved from a valid URL.[2]

-

SpectraBase. (n.d.). 2-Pentanone, 5-phenyl- - Optional[Vapor Phase IR] - Spectrum. Retrieved from a valid URL.[27]

-

Chegg.com. (2025). Solved Fragmentation patterns can help distinguish. Retrieved from a valid URL.[10]

-

Gauth. (n.d.). Solved: Determine the structure for the molecule with the formula C_11H_14 O. Retrieved from a valid URL.[28]

-

Krupčík, J., et al. (n.d.). SEPARATION AND IDENTIFICATION OF ISOMERIC HYDROCARBONS BY CAPILLARY GAS CHROMATOGRAPHY AND HYPHENATED SPECTROMETRIC TECHNIQUES. Retrieved from a valid URL.[7]

-

Vedantu. (n.d.). Structural isomers of C6H14O class 11 chemistry CBSE. Retrieved from a valid URL.[29]

-

Filo. (2025). What is the total number of different C 11H 14O 2 isomers. Retrieved from a valid URL.[30]

-

Doubtnut. (2020). A organic compound A has molecular formula C_(11)H_(14)O.A on treatment with H_(2)N-OH yields. Retrieved from a valid URL.[31]

-

Salpin, J. Y., et al. (2018). Online Separation and Identification of Isomers Using Infrared Multiple Photon Dissociation Ion Spectroscopy Coupled to Liquid Chromatography. Analytical Chemistry, 90(20), 11741-11745.[32]

-

Rotachrom Technologies. (2024). The Science and Strategy Behind Isomer Separation. Retrieved from a valid URL.[8]

-

Quora. (2015). Which methods do chemical engineers use to separate isomers?. Retrieved from a valid URL.[9]

-

Khan Academy. (n.d.). Structural Isomerism in Organic Compounds (video). Retrieved from a valid URL.[33]

-

Shi, Z., et al. (2025). Analytical Strategies for Natural Mono- and Disaccharide Isomer Differentiation: Techniques and Applications. Journal of Analysis and Testing.[34]

-

National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 68493, Isovalerophenone. Retrieved from [Link]5]

-

Khan Academy. (n.d.). Structural (constitutional) isomers (video). Retrieved from a valid URL.[35]

-

Doc Brown's Chemistry. (n.d.). 8 constitutional isomers of molecular formula C5H11Cl. Retrieved from a valid URL.[36]

-

Pate, B. H., et al. (n.d.). Analysis of isomeric mixtures by molecular rotational resonance spectroscopy. PMC - NIH.[37]

-

Valicenti, A. J., et al. (1985). Synthesis of octadecynoic acids and [1-14C] labeled isomers of octadecenoic acids. Lipids, 20(4), 234-42.[38]

-

Pearson. (n.d.). The 1H NMR spectra of three isomers with molecular formula C7H14O.... Retrieved from a valid URL.[39]

-

Khan Academy. (2025). Structural Isomerism | Unit 8 GOC | Class 11 | Chemistry. Retrieved from a valid URL.[40]

-

Cuesta, J., et al. (n.d.). Puzzling Out the Structure of Novofumigatamide: Total Synthesis of Constitutional Isomers. Part II. PMC - PubMed Central.[41]

-

Chem Help ASAP. (2022). distinguishing isomers by 1H NMR spectroscopy. Retrieved from a valid URL.[42]

-

Research Features. (2017). Making the grade: selective synthesis of alkene isomers. Retrieved from a valid URL.[43]

Sources

- 1. 1-Phenyl-2-pentanone | C11H14O | CID 81188 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. 1-PHENYL-2-PENTANONE | 6683-92-7 [chemicalbook.com]

- 3. 4-Phenylpentan-2-one | C11H14O | CID 86636 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. 5-Phenyl-2-pentanone | C11H14O | CID 16701 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. Isovalerophenone | C11H14O | CID 68493 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. 1-PHENYL-2-PENTANONE(6683-92-7) 1H NMR spectrum [chemicalbook.com]

- 7. vurup.sk [vurup.sk]

- 8. The Science and Strategy Behind Isomer Separation | RotaChrom [rotachrom.com]

- 9. quora.com [quora.com]

- 10. Solved Fragmentation patterns can help distinguish | Chegg.com [chegg.com]

- 11. Anethole - Wikipedia [en.wikipedia.org]

- 12. Raspberry Ketone: Health Benefits, Side Effects, Uses, Dose & Precautions [rxlist.com]

- 13. Raspberry Ketone: Uses, Synthesis, Supplements and Benefits, Side Effects_Chemicalbook [chemicalbook.com]

- 14. Anethole (cis-anethole and trans-anethole) [huidziekten.nl]

- 15. vipsen.vn [vipsen.vn]

- 16. asi-vn.com [asi-vn.com]

- 17. ScenTree - Anethole (CAS N° 104-46-1 / 4180-23-8) [scentree.co]

- 18. Raspberry Ketone: Overview, Uses, Side Effects, Precautions, Interactions, Dosing and Reviews [webmd.com]

- 19. examine.com [examine.com]

- 20. Raspberry ketones: Uses, side effects, and more [medicalnewstoday.com]

- 21. nbinno.com [nbinno.com]

- 22. taylorandfrancis.com [taylorandfrancis.com]

- 23. vipsen.vn [vipsen.vn]

- 24. 4-Methyl-1-phenyl-2-pentanone(5349-62-2) 1H NMR [m.chemicalbook.com]

- 25. Page loading... [wap.guidechem.com]

- 26. dev.spectrabase.com [dev.spectrabase.com]

- 27. spectrabase.com [spectrabase.com]

- 28. gauthmath.com [gauthmath.com]